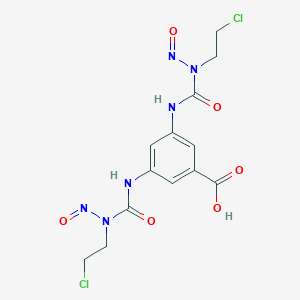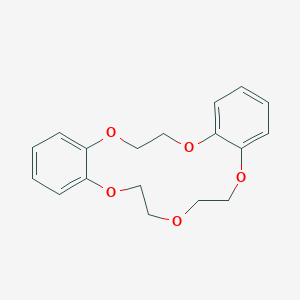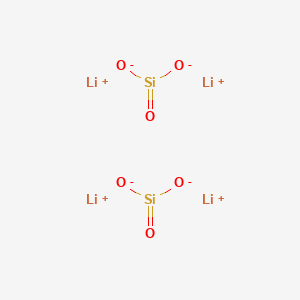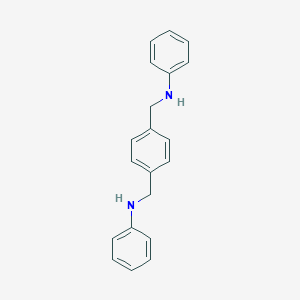
alpha,alpha'-Dianilino-p-xylene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of alpha,alpha'-Dianilino-p-xylene involves polycondensation reactions. For example, N-Phenylated polyamine was synthesized by solution polycondensation of alpha,alpha'-dibromo-p-xylene with aniline, demonstrating the compound's formation under specific conditions (Padmanaban, Oishi, Kakimoto, & Imai, 1989). Similarly, polyesters and polymers derived from p-xylene and related chemicals have been synthesized, providing insights into the compound's versatility (Korshak & Vinogradova, 1959).
Molecular Structure Analysis
The molecular structure of alpha,alpha'-Dianilino-p-xylene and related polymers has been characterized through various methods, including X-ray diffraction and spectroscopic techniques. Studies have detailed the crystallography and phase transitions of poly-p-xylylene, a related polymer, offering insights into the structural properties and stability of these materials (Niegisch, 1966; Isoda, 1984; Kubo & Wunderlich, 1971).
Chemical Reactions and Properties
Alpha,alpha'-Dianilino-p-xylene undergoes various chemical reactions, contributing to the synthesis of polymers with unique properties. The reactivity of this compound, under conditions such as UV light irradiation and the presence of specific catalysts, leads to the formation of polymers with potential applications in materials science (Padmanaban et al., 1989).
Physical Properties Analysis
The physical properties of alpha,alpha'-Dianilino-p-xylene and its polymers, such as glass transition temperature and thermal stability, have been thoroughly investigated. These studies provide a comprehensive understanding of the material's behavior under different thermal conditions and its suitability for various applications (Padmanaban et al., 1989).
Chemical Properties Analysis
Research on alpha,alpha'-Dianilino-p-xylene has also focused on its chemical properties, including its interaction with other compounds and its role in the synthesis of complex polymers. The compound's ability to participate in diverse chemical reactions makes it a valuable precursor for designing materials with specific functionalities (Padmanaban et al., 1989).
Applications De Recherche Scientifique
Renewable p-Xylene Production
Cho et al. (2017) demonstrated a method for producing renewable p-xylene from biomass feedstocks using P-containing zeolite Beta as a catalyst. This method achieved a high yield of 97%, offering a sustainable alternative for the production of p-xylene, a critical component in polyethylene terephthalate (PET) manufacture (Cho et al., 2017).
Characterization and Analysis of Xylene Derivatives
Bhuvaneswari, Sankar, and Meenakshisundar (2017) conducted a study on the vibrational spectra, HOMO-LUMO energy gap, NLO property, and other chemical properties of M-xylene-alpha, alpha –diol (MXAAD) using density functional theory (DFT). Their investigation contributes to understanding the chemical behavior and potential applications of xylene derivatives in various industries (Bhuvaneswari et al., 2017).
Selective Sorption of p-Xylene
Mukherjee et al. (2014) reported on a Zn(II)-based dynamic coordination framework exhibiting selective adsorption of p-Xylene. This material's unique adsorption selectivity may be leveraged for chemical separations in industrial applications, especially for the purification of p-xylene from its isomers (Mukherjee et al., 2014).
Environmental and Occupational Exposure Concerns
Niaz et al. (2015) reviewed the toxicity of xylene as an environmental pollutant and its non-cancerous health hazards. Although this review focuses on health concerns, it also touches upon xylene's widespread use across different industries, highlighting the need for safer handling and potential applications that minimize health risks (Niaz et al., 2015).
Safety And Hazards
Alpha,alpha’-Dianilino-p-xylene may cause skin and eye irritation . Safety measures include avoiding dust formation, avoiding breathing in mist, gas, or vapors, and avoiding contact with skin and eyes. Personal protective equipment should be used, and contaminated clothing should be removed and washed before reuse .
Propriétés
IUPAC Name |
N-[[4-(anilinomethyl)phenyl]methyl]aniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2/c1-3-7-19(8-4-1)21-15-17-11-13-18(14-12-17)16-22-20-9-5-2-6-10-20/h1-14,21-22H,15-16H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXWQPWMYKQYRDS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NCC2=CC=C(C=C2)CNC3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40345826 |
Source


|
| Record name | alpha,alpha'-Dianilino-p-xylene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40345826 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
alpha,alpha'-Dianilino-p-xylene | |
CAS RN |
13170-62-2 |
Source


|
| Record name | alpha,alpha'-Dianilino-p-xylene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40345826 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | alpha,alpha'-Dianilino-p-xylene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

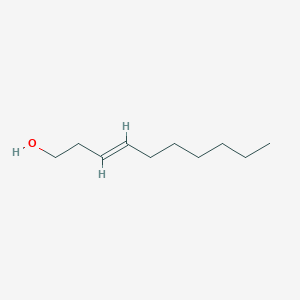

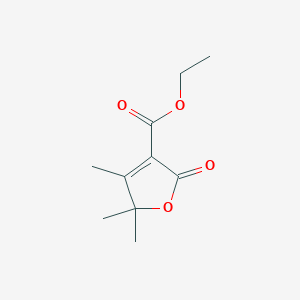
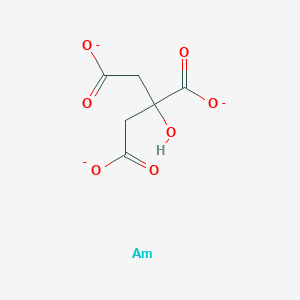
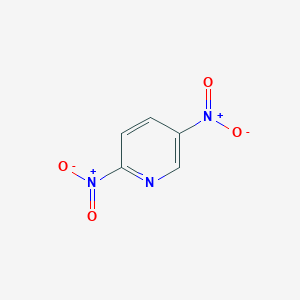
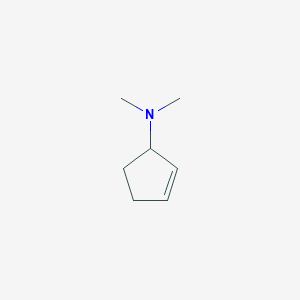
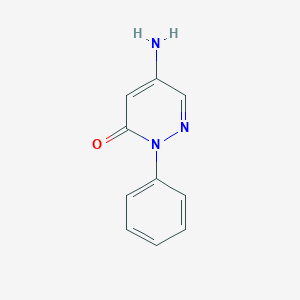
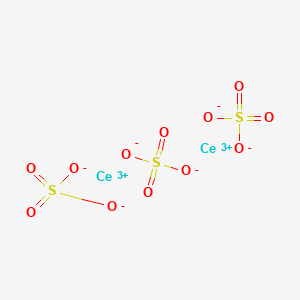
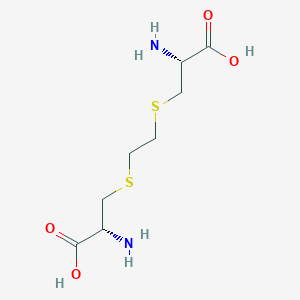
![3-[(2-Chloro-3-methyl-4-{(e)-[4-(methylsulfonyl)phenyl]diazenyl}phenyl)(ethyl)amino]propanenitrile](/img/structure/B80349.png)
